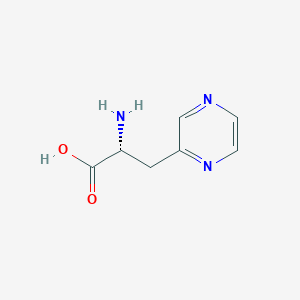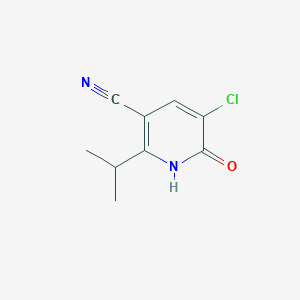
6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 8th position, and a tetrahydro-2H-pyran-2-yl group at the 9th position of the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a purine derivative.
Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus oxychloride.
Methylation: Introduction of the methyl group at the 8th position using methylating agents such as methyl iodide.
Pyran Ring Formation: The tetrahydro-2H-pyran-2-yl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydro-2H-pyran-2-yl moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could target the chlorine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted purines.
科学研究应用
6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Could be investigated for its pharmacological properties, such as antiviral or anticancer activity.
Industry: Possible applications in the development of new materials or chemical processes.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with enzymes or receptors involved in purine metabolism, affecting cellular processes.
相似化合物的比较
Similar Compounds
6-Chloropurine: Lacks the methyl and tetrahydro-2H-pyran-2-yl groups.
8-Methylpurine: Lacks the chlorine and tetrahydro-2H-pyran-2-yl groups.
9-(Tetrahydro-2H-pyran-2-yl)purine: Lacks the chlorine and methyl groups.
Uniqueness
6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the specific combination of substituents, which could confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.
属性
分子式 |
C11H13ClN4O |
|---|---|
分子量 |
252.70 g/mol |
IUPAC 名称 |
6-chloro-8-methyl-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C11H13ClN4O/c1-7-15-9-10(12)13-6-14-11(9)16(7)8-4-2-3-5-17-8/h6,8H,2-5H2,1H3 |
InChI 键 |
OEOGILWEPFIQJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1C3CCCCO3)N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


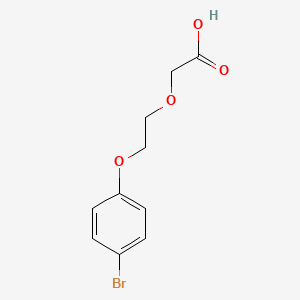
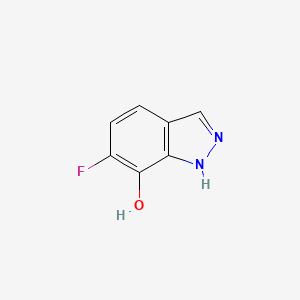
![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)
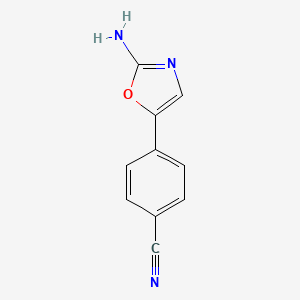
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)

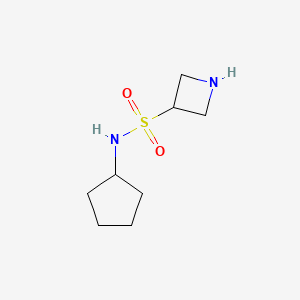

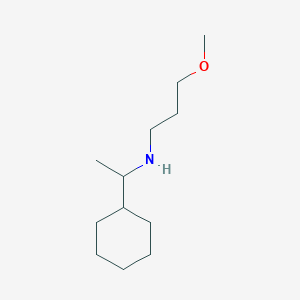
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)

